molecular formula C22H16O2 B075495 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene CAS No. 1421-84-7

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene

Cat. No. B075495
CAS RN: 1421-84-7
M. Wt: 312.4 g/mol
InChI Key: RDJMBJBJQWPDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene (DDHD) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. DDHD has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

The mechanism of action of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has also been found to induce apoptosis (cell death) in cancer cells by activating the p53 pathway. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have antioxidant activity, which may contribute to its anticancer effects.

Biochemical And Physiological Effects

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has also been found to reduce inflammation and oxidative stress in animal models of disease. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene is also stable and can be stored for long periods of time. However, there are some limitations to the use of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene in lab experiments. It is a potent carcinogen and must be handled with care. Additionally, 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene. One area of interest is the development of new drugs and therapies based on the anticancer and anti-inflammatory effects of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene. Another area of interest is the study of the neuroprotective effects of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its potential use in the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its role in the development of cancer and other diseases.

Synthesis Methods

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene can be synthesized by the oxidation of dibenz(a,h)anthracene (DBA) using potassium permanganate in a mixture of acetic acid and water. The reaction produces a mixture of 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene and its isomer, 5,6-dihydroxydibenz(a,h)anthracene (DDH), which can be separated using column chromatography.

Scientific Research Applications

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been extensively used in scientific research due to its unique chemical and physical properties. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene has been used to study the mechanism of action of PAHs and their role in the development of cancer. It has also been used to develop new drugs and therapies for cancer and other diseases.

properties

CAS RN

1421-84-7

Product Name

5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol

InChI

InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H

InChI Key

RDJMBJBJQWPDEA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O

synonyms

DB(a,h)A-5,6-diol
DBA 5,6-diol
dibenz(a,h)anthracene-5,6-diol
dibenzoanthracene-5,6-dihydrodiol
dibenzoanthracene-5,6-dihydrodiol, cis-isomer
dibenzoanthracene-5,6-dihydrodiol, trans-isomer
trans-5,6-dihydroxy-5,6-dihydrodibenzo(a,h)anthracene

Origin of Product

United States

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